molecular formula C19H18BrNO2 B13514035 Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13514035
M. Wt: 372.3 g/mol
InChI Key: RPDJCLIBUJAGMX-UHFFFAOYSA-N
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Description

Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by a benzyl group attached to a dihydropyridine ring, which is further substituted with a bromophenyl group. Dihydropyridines are known for their significant pharmacological activities, particularly in the field of cardiovascular medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new chemical entities with potential pharmacological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. It is used in assays to investigate its potential as a modulator of biological pathways.

Medicine: Dihydropyridine derivatives, including this compound, are explored for their potential therapeutic applications, particularly in the treatment of cardiovascular diseases. They are known to act as calcium channel blockers, which can help in managing conditions such as hypertension and angina.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with calcium channels in the cardiovascular system. By blocking these channels, the compound reduces the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and a decrease in blood pressure. This action is mediated through the binding of the compound to specific sites on the calcium channel protein, inhibiting its function.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting calcium channel blocking activity.

Uniqueness: Benzyl 4-(3-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the bromophenyl group enhances its binding affinity to calcium channels, potentially leading to more potent therapeutic effects compared to other dihydropyridine derivatives.

Properties

Molecular Formula

C19H18BrNO2

Molecular Weight

372.3 g/mol

IUPAC Name

benzyl 4-(3-bromophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H18BrNO2/c20-18-8-4-7-17(13-18)16-9-11-21(12-10-16)19(22)23-14-15-5-2-1-3-6-15/h1-9,13H,10-12,14H2

InChI Key

RPDJCLIBUJAGMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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